Amastatin

Enkephalin degradation Membrane-bound aminopeptidase Neuropeptide research

Amastatin (CAS 67655-94-1) is a slow, tight-binding, competitive aminopeptidase (AP) inhibitor produced by Streptomyces species. It is a tetrapeptide analog with a molecular weight of 474.55 Da.

Molecular Formula C21H38N4O8
Molecular Weight 474.5 g/mol
CAS No. 67655-94-1
Cat. No. B1665947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmastatin
CAS67655-94-1
Synonyms3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid
3-amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp
amastatin
Molecular FormulaC21H38N4O8
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N
InChIInChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1
InChIKeyQFAADIRHLBXJJS-ZAZJUGBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amastatin Procurement Guide: Aminopeptidase Inhibitor Selection for Neuropeptide and RAS Research


Amastatin (CAS 67655-94-1) is a slow, tight-binding, competitive aminopeptidase (AP) inhibitor produced by Streptomyces species [1]. It is a tetrapeptide analog with a molecular weight of 474.55 Da [2]. Its primary mechanism of action is the inhibition of various metallo-aminopeptidases through the formation of a transition-state analog complex [1][3].

Amastatin vs. Bestatin: Why Substituting Amastatin Can Compromise Aminopeptidase Inhibition Assays


Aminopeptidase inhibitors are not interchangeable. Even closely related compounds like bestatin and amastatin exhibit significant differences in binding kinetics and target selectivity [1]. While bestatin acts as a rapidly reversible inhibitor on microsomal aminopeptidase (AP-M), amastatin inhibits the same enzyme through a slow, tight-binding mechanism [2]. This kinetic difference leads to drastically different inhibition profiles in biological systems, where amastatin can achieve sustained enzyme blockade at much lower concentrations [3]. Simply substituting one for another will invalidate quantitative comparisons and can lead to erroneous conclusions in complex assays like neuropeptide metabolism or angiotensin degradation.

Quantitative Differentiation: Amastatin's Advantages in Key Assay Systems


Superior Inhibition of Membrane-Bound Aminopeptidases for Enkephalin Degradation Assays

Amastatin is a significantly more potent inhibitor of membrane-bound aminopeptidase-mediated [Leu]enkephalin degradation compared to other common aminopeptidase inhibitors. In a direct comparison using Aplysia californica kidney membranes, amastatin achieved an IC50 of 25 nM, which is approximately 100- to 1000-fold more potent than bestatin, bacitracin, and puromycin [1].

Enkephalin degradation Membrane-bound aminopeptidase Neuropeptide research

Enhanced Metabolic Stability of Opioid Peptides in Tissue Preparations

Amastatin is a critical component in 'peptidase inhibitor cocktails' designed to preserve opioid peptides in biological matrices. In a study using guinea pig striatal membranes, the combination of amastatin, captopril, and phosphoramidon resulted in 87% of [Met5]-enkephalin-Arg6-Phe7 remaining intact after a 60-minute incubation [1]. Amastatin's inclusion was essential, as it specifically blocked the amastatin-sensitive aminopeptidase, one of the three primary degradation pathways identified [1]. In a parallel experiment, 98% of [Leu5]-enkephalin remained intact under the same cocktail conditions, demonstrating the inhibitor's efficacy across multiple enkephalin substrates [2].

Opioid peptide stability Ex vivo metabolism Peptide half-life

Superior Inhibition of Puromycin-Sensitive Neuronal Aminopeptidase (NAP-2)

For studies involving the neuron-specific aminopeptidase NAP-2, amastatin demonstrates exceptional potency. In a study using purified NAP-2 from rat brain cytosol, amastatin inhibited the puromycin-sensitive enzyme with an IC50 of 0.05 μM [1]. This high potency is consistent across multiple neuronal aminopeptidase preparations, confirming its utility in neuroscience applications [2].

Neuronal aminopeptidase NAP-2 CNS research

Kinetic Distinction: Slow, Tight-Binding Mechanism on Microsomal AP-M

Amastatin's mechanism of action on microsomal aminopeptidase (AP-M) differs fundamentally from bestatin, a key comparator. While bestatin inhibits AP-M in a rapidly reversible manner, amastatin acts as a slow, tight-binding inhibitor [1]. This is reflected in their Ki values for AP-M: amastatin has a Ki of 1.9 x 10^-8 M, whereas bestatin's Ki is approximately 200-fold higher at 4.1 x 10^-6 M [2]. This difference is not merely quantitative; the slow-binding kinetics of amastatin results in a time-dependent inhibition profile that is crucial for sustained enzyme blockade in long-term assays.

Enzyme kinetics Slow-binding inhibitor Mechanism of action

Functional Selectivity in Angiotensin II/III Modulation in Vivo

Amastatin and bestatin exhibit distinct functional effects on the pressor activity of angiotensin peptides, highlighting their differential selectivity in vivo. Following intracerebroventricular (i.c.v.) administration in rats, both inhibitors prolonged the pressor activity of Angiotensin II (AII) and Angiotensin III (AIII) [1]. However, a key functional divergence was observed: amastatin decreased the amplitude of the pressor response to AII, whereas bestatin increased the amplitude of the pressor response to AIII [1]. This suggests that amastatin preferentially modulates the AII signaling pathway, a critical distinction for researchers studying the renin-angiotensin system (RAS).

Angiotensin Renin-angiotensin system Pressor response

Amastatin: Defined Application Scenarios for Scientific and Industrial Use


Neuropeptide Metabolism and Stability Assays

Amastatin is an essential component of 'peptidase inhibitor cocktails' used to preserve neuropeptides (e.g., enkephalins, dynorphins) during ex vivo metabolism studies in tissue homogenates or membrane preparations. As demonstrated in Section 3, the inclusion of amastatin with captopril and phosphoramidon can result in up to 98% of certain peptides remaining intact after 60 minutes [1]. This application is directly supported by evidence of its potent inhibition of membrane-bound enkephalin degradation (IC50 of 25 nM) [2].

Dissecting Renin-Angiotensin System (RAS) Signaling

Amastatin is the inhibitor of choice for researchers who need to functionally distinguish between Angiotensin II (AII) and Angiotensin III (AIII) signaling in vivo. Evidence shows that while both amastatin and bestatin prolong angiotensin-mediated pressor effects, only amastatin attenuates the amplitude of the AII-specific pressor response [3]. This makes it a critical tool for studies where AII-mediated pathways must be isolated from those of AIII.

Long-Term or Kinetic Studies Requiring Sustained AP-M Inhibition

For experiments requiring sustained, potent inhibition of microsomal aminopeptidase M (AP-M), amastatin is superior to alternatives like bestatin. Its slow, tight-binding mechanism (Ki of 1.9 x 10^-8 M) provides a time-dependent inhibition profile that is ~216-fold more potent than the rapidly reversible inhibition of bestatin (Ki of 4.1 x 10^-6 M) [4]. This kinetic distinction is crucial for assays where enzyme activity must be suppressed over extended periods, as shown in Section 3.

Neuroscience Research on Neuronal Aminopeptidase NAP-2

Amastatin serves as a potent inhibitor (IC50 of 0.05 μM) for the neuron-specific aminopeptidase NAP-2 [5], making it a valuable tool for investigations into neuronal growth, neurodegeneration, and CNS aminopeptidase function. This application is directly supported by quantitative inhibition data presented in Section 3.

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